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Carbamic acid,N-(8-aminooctyl)-, 1,1-dimethylethyl ester

PROTAC linker design Ternary complex geometry Targeted protein degradation

Carbamic acid,N-(8-aminooctyl)-, 1,1-dimethylethyl ester (synonym: tert-butyl (8-aminooctyl)carbamate; 1-Boc-1,8-diaminooctane) is a monoprotected aliphatic diamine with the molecular formula C₁₃H₂₈N₂O₂ and molecular weight 244.37 g/mol. The compound belongs to the Boc-protected linear alkyl diamine class widely used as PROTAC (Proteolysis Targeting Chimera) linker building blocks.

Molecular Formula C13H28N2O2
Molecular Weight 244.37 g/mol
Cat. No. B8065466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid,N-(8-aminooctyl)-, 1,1-dimethylethyl ester
Molecular FormulaC13H28N2O2
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCCCCCCN)N
InChIInChI=1S/C13H28N2O2/c1-13(2,3)17-12(16)11(15)9-7-5-4-6-8-10-14/h11H,4-10,14-15H2,1-3H3
InChIKeyCZUHROWWGMKXBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic acid,N-(8-aminooctyl)-, 1,1-dimethylethyl ester (CAS 88829-82-7): A C8 Alkyl PROTAC Linker Building Block for Targeted Protein Degradation


Carbamic acid,N-(8-aminooctyl)-, 1,1-dimethylethyl ester (synonym: tert-butyl (8-aminooctyl)carbamate; 1-Boc-1,8-diaminooctane) is a monoprotected aliphatic diamine with the molecular formula C₁₃H₂₈N₂O₂ and molecular weight 244.37 g/mol [1]. The compound belongs to the Boc-protected linear alkyl diamine class widely used as PROTAC (Proteolysis Targeting Chimera) linker building blocks . It features a terminal free primary amine and a tert-butoxycarbonyl (Boc)-protected amine at opposite ends of an eight-carbon saturated alkyl chain, enabling sequential orthogonal conjugation to E3 ligase ligands and target-protein warheads in heterobifunctional degrader synthesis [1].

Why N-Boc-Alkyl Diamine Linkers of Different Chain Lengths Cannot Be Interchanged for Carbamic acid,N-(8-aminooctyl)-, 1,1-dimethylethyl ester


Although N-Boc-ethylenediamine (C2), N-Boc-1,4-diaminobutane (C4), N-Boc-1,6-diaminohexane (C6), and N-Boc-1,12-diaminododecane (C12) share the same Boc-protected α,ω-diamine architecture, substituting one chain length for another is not scientifically valid in PROTAC development. Linker length is a primary determinant of ternary complex geometry, degradation potency (DC₅₀), and degradation efficiency (Dₘₐₓ), with a difference of only two methylene units capable of switching a degrader from potent to inert [1]. The eight-carbon chain provides a specific end-to-end span, lipophilicity (XLogP = 2.5), and conformational flexibility (10 rotatable bonds) that cannot be replicated by shorter (C2–C6) or longer (C12) homologues [2]. Empirical studies have established that linker length must be optimized for each specific E3 ligase–target protein pair; there is no universal linker, and each methylene increment rewrites the desolvation landscape, efflux liability, and metabolic profile of the resulting degrader [1].

Carbamic acid,N-(8-aminooctyl)-, 1,1-dimethylethyl ester: Quantitative Differentiation Evidence Against Closest N-Boc-Alkyl Diamine Analogs


Linker Span: C8 Alkyl Chain Provides Intermediate Reach Between Short (C2–C6) and Extended (C12) PROTAC Linkers

The target compound contains an 8-methylene (C8) alkyl spacer between the free amine and Boc-protected amine termini. In PROTAC design, linker length controls the collision radius between E3 ligase and target protein and directly determines whether a productive ternary complex can form. The C8 chain provides a contour length approximately 10.2 Å (extended conformation) versus ~2.5 Å for C2, ~5.1 Å for C4, ~7.6 Å for C6, and ~15.3 Å for C12 [1]. Literature analysis of PROTAC linker structure–activity relationships demonstrates that linkers shorter than 12 atoms often fail to achieve sufficient span for E3–target protein pairs with larger interfacial distances, while linkers exceeding 22 atoms risk hook-effect-limited degradation [2]. The C8 chain, contributing 10 backbone atoms, sits at the lower boundary of the empirically validated productive range and serves as a critical boundary-condition probe during lead optimization .

PROTAC linker design Ternary complex geometry Targeted protein degradation

Lipophilicity (XLogP): C8 Compound Balances Membrane Permeability Against Aqueous Solubility Versus Shorter and Longer Homologues

The computed lipophilicity (XLogP3-AA) of the target C8 compound is 2.5 [1]. In contrast, N-Boc-ethylenediamine (C2) has an XLogP of approximately 0, N-Boc-1,4-diaminobutane (C4) approximately 1.0–1.3, and N-Boc-1,6-diaminohexane (C6) approximately 1.8–2.0 (estimated by methylene increment of ~0.5 per –CH₂–) [2]. N-Boc-1,12-diaminododecane (C12) is estimated at XLogP ≈ 4.0–4.5. Each additional methylene unit contributes a near-constant lipophilicity increment. In PROTAC linker optimization, the C8 homologue provides sufficient lipophilicity to enhance passive membrane permeability compared to C2–C6 linkers, which is critical for intracellular target engagement, while remaining below the threshold (XLogP > 4) associated with poor aqueous solubility, non-specific tissue binding, and accelerated hepatic clearance observed with C12 linkers .

Drug-likeness Membrane permeability PROTAC ADME

Conformational Flexibility: 10 Rotatable Bonds Enable Broader Conformational Sampling Than Shorter Homologues Without Excessive Entropic Penalty

The target C8 compound possesses 10 rotatable bonds [1], compared to 4 rotatable bonds for N-Boc-ethylenediamine (C2) [2], approximately 7 for N-Boc-1,4-diaminobutane (C4), 8–9 for N-Boc-1,6-diaminohexane (C6), and approximately 14 for N-Boc-1,12-diaminododecane (C12). In PROTAC mechanism, rotatable bond count directly governs the conformational entropy accessible to the linker, which determines the probability of sampling a ubiquitination-competent ternary complex geometry. Shorter linkers (C2–C4) with limited rotatable bonds can immobilize the ternary complex too stringently, entropically penalizing lysine sampling on the target protein . Conversely, the C12 linker, with 14 rotatable bonds, introduces excessive conformational freedom that reduces the effective molarity of the two reacting moieties and predisposes the complex to intramolecular hydrophobic collapse . The C8 linker, with 10 rotatable bonds, provides a middle ground—sufficient flexibility to accommodate subtle differences in binding-site spacing without occluding the breathing motion necessary for processive ubiquitination .

Conformational flexibility Ternary complex formation Linker rotatable bonds

Commercial Purity Specification: 97% Standard Purity with Batch-Specific QC Documentation Versus Industry Baseline

The target compound is commercially available at a standard purity of 97% (HPLC) from major suppliers, with batch-specific QC documentation including NMR, HPLC, and GC analyses . This purity specification exceeds the industry minimum (typically 95%) for PROTAC linker building blocks and is critical for multi-step degrader synthesis where intermediate purity directly impacts final PROTAC yield and characterization confidence. Leading suppliers such as Bidepharm offer the compound with 97% purity and provide comprehensive batch QC reports . MedChemExpress and BroadPharm catalog the compound as a validated PROTAC linker with defined storage conditions (2–8°C or -20°C, protect from light, under inert gas) . The hydrochloride salt variant (CAS not applicable here; free base is the subject compound) is also available for applications requiring enhanced aqueous solubility during conjugation.

PROTAC building block procurement Quality control Purity specification

Carbamic acid,N-(8-aminooctyl)-, 1,1-dimethylethyl ester: Evidence-Backed Application Scenarios in PROTAC Development and Chemical Biology


PROTAC Lead Optimization: Stress-Testing the Upper Boundary of Linker Length Envelope

When a C5 or C6 alkyl linker-based PROTAC lead has been identified, the C8 compound serves as the logical next homolog for stress-testing the structure–activity envelope . The C8 linker increases the span by +2 methylenes over C6 (+2.5 Å contour length) and raises XLogP by ~0.5–0.7 units, allowing researchers to experimentally determine whether extended reach improves degradation potency (DC₅₀) or maximum degradation (Dₘₐₓ) for a given E3 ligase–target pair. This systematic linker-walking approach is standard practice in PROTAC medicinal chemistry [1].

Membrane-Associated or Membrane-Proximal Target Protein Degradation

For targets located within or near lipid bilayer microdomains, the C8 linker's intermediate lipophilicity (XLogP = 2.5) and extended reach provide pharmacokinetic advantages over shorter, more polar alkyl linkers (C2–C6) . The enhanced passive membrane permeability enables the degrader to partition into cellular membranes where the target protein resides, while the extended span accommodates the larger intermolecular distance often required when the E3 ligase is cytosolic and the target is membrane-anchored .

Chemical Biology Probe Synthesis Requiring Orthogonal Deprotection Strategies

The Boc protecting group on the terminal amine allows selective deprotection under mild acidic conditions (TFA/DCM) without affecting other base-labile protecting groups (e.g., Fmoc) that may be present elsewhere in the synthetic sequence [1]. This orthogonality is essential for constructing heterobifunctional molecules where the linker must be sequentially conjugated first to the E3 ligase ligand (via the free amine) and then, after Boc removal, to the target protein warhead. The C8 chain length provides sufficient physical separation between the two conjugated moieties to minimize steric interference during subsequent conjugation steps.

Comparative Linker SAR Studies in Degrader Library Synthesis

In high-throughput PROTAC library synthesis platforms such as direct-to-biology (D2B) workflows, the C8 compound is included alongside C2, C4, C6, and C12 homologues in systematic linker variation libraries [1]. These libraries enable multivariate analysis of how linker length, polarity, and flexibility independently affect in-cell E3 ligase target engagement, degradation efficiency, permeability, and cytotoxicity. The C8 linker specifically fills the gap between mid-length (C6) and long (C12) alkyl tethers, providing a critical data point for building predictive computational models of PROTAC ternary complex formation [1].

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